Isoeleutherin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoeleutherin is a natural product found in Sisyrinchium palmifolium and Eleutherine bulbosa with data available.
Scientific Research Applications
Anti-Inflammatory Potential
Isoeleutherin has shown potential as an anti-inflammatory agent. In a study by Song et al. (2009), it was found to suppress inducible nitric oxide synthase (iNOS) in a dose-dependent manner. This suppression was linked to the regulation of the transcription factor NF-kappaB, suggesting that isoeleutherin might be effective in treating inflammation-related conditions (Song et al., 2009).
Genotoxicity and Molecular Docking
A study by Albuquerque et al. (2023) evaluated the genotoxicity of isoeleutherin and its analogues, revealing variations in their toxicity profiles. The research also involved molecular docking studies to understand the interaction of these compounds with biological targets, suggesting potential for developing pharmacologically active molecules (Albuquerque et al., 2023).
Modulation of Immune Responses
Research by Hong et al. (2008) explored the effects of isoeleutherin on T helper cell-mediated immune responses. The study found that isoeleutherin specifically stimulated IFNgamma production, enhancing Th1-mediated immune responses. This suggests its potential use in modulating immune responses, particularly in relation to anti-microbial and anti-tumor activities (Hong et al., 2008).
Antimalarial Activity
A 2020 study highlighted the potential of isoeleutherin as an antimalarial agent. It demonstrated significant activity against Plasmodium falciparum, suggesting its potential for alternative treatments for malaria (Vale et al., 2020).
Analytical Techniques
Research on the development of analytical techniques for isoeleutherin has also been conducted. For example, Ganzera et al. (2009) developed microscale separation techniques for analyzing bioactive naphthoquinones in Eleutherine americana, which includes isoeleutherin (Ganzera et al., 2009).
properties
CAS RN |
478-37-5 |
---|---|
Product Name |
Isoeleutherin |
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(1R,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
IAJIIJBMBCZPSW-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
synonyms |
isoeleutherin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.